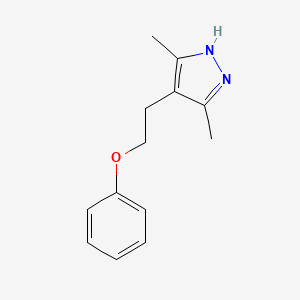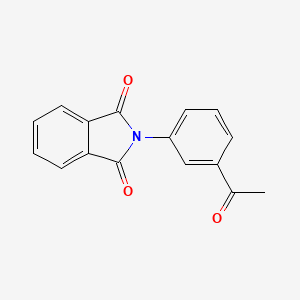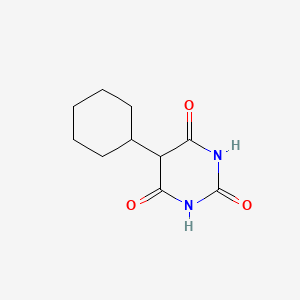
3,5-二甲基-4-(2-苯氧基乙基)-1H-吡唑
描述
3,5-dimethyl-4-(2-phenoxyethyl)-1H-pyrazole, commonly known as DPPEP, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. DPPEP is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
科学研究应用
环状互变异构和晶体学研究
- 对 NH-吡唑的研究(包括 3,5-二甲基-4-(2-苯氧基乙基)-1H-吡唑等化合物)深入探讨了它们的结构特征。研究使用 X 射线晶体学确定了结构,并使用核磁共振波谱探索了溶液和固态中的互变异构 (Cornago 等人,2009 年)。
金属大环配合物的合成和表征
- 已经对创建新型杂化吡唑配体及其在形成金属大环钯 (II) 配合物中的应用进行了研究。这涉及由聚醚链和苯基基团取代的配体的合成和表征,展示了该配合物在各种化学应用中的潜力 (Guerrero 等人,2008 年)。
硒乙酰化反应和化学位移分析
- 已经对二甲基甲酰吡唑与硒醇衍生物的反应进行了研究。这些研究促进了独特二硒烷盐酸盐的开发,提供了对吡唑环中的化学性质和位移的见解 (Papernaya 等人,2013 年)。
腐蚀抑制的理论研究
- 已经对双吡唑型有机化合物(包括 3,5-二甲基-4-(2-苯氧基乙基)-1H-吡唑)进行了密度泛函理论 (DFT) 研究。这些研究旨在阐明它们作为腐蚀抑制剂的潜力,评估能隙和电子转移等参数 (Wang 等人,2006 年)。
光裂解活性和抗菌研究
- 研究探索了 1-(2-芳基乙基)-3, 5-二甲基-1H-吡唑的光裂解能力及其抗菌潜力。这包括这些化合物的合成和表征以及它们与 DNA 的相互作用 (Sharma 等人,2020 年)。
吡唑的抗菌和抗氧化活性
- 对三取代吡唑的研究表明它们在杂环化学中的重要性,特别是对它们的生物和药理活性。这包括对其抗菌和抗氧化活性的研究 (Lynda, 2021)。
用于混合金属多核配合物的配体合成
- 已经报道了合成和功能化 4-苯基-1H-吡唑以用于创建不对称亚胺配体和混合金属多核配合物的潜在用途的研究。这开辟了探索这些配合物的化学性质的途径 (Olguín & Brooker, 2011)。
含有吡唑配体的二有机锡 (IV) 衍生物
- 已经对含有吡唑配体的二有机锡 (IV) 衍生物的合成和表征进行了研究。这项研究重点关注这些化合物如何相互作用和键合,有助于理解有机锡化学 (Cui 等人,2005 年)。
超声辅助催化下的动力学研究
- 已经研究了在相转移催化和超声辐射下合成某些吡唑衍生物的动力学行为。这有助于理解反应动力学和最佳合成条件 (Wang 等人,2015 年)。
锌酞菁的光化学性质
- 对带有 4-(3,5-二甲基-1H-吡唑-1-基)苯基部分的锌酞菁的研究集中在其光化学性质上,包括它们作为光动力治疗中光敏剂的潜力。该研究评估了它们的溶剂化变色效应、聚集行为和单线态氧的产生 (Ziminov 等人,2020 年)。
属性
IUPAC Name |
3,5-dimethyl-4-(2-phenoxyethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-10-13(11(2)15-14-10)8-9-16-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXYFDHESWKTIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390759 | |
| Record name | 3,5-dimethyl-4-(2-phenoxyethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-4-(2-phenoxyethyl)-1H-pyrazole | |
CAS RN |
83467-26-9 | |
| Record name | 3,5-Dimethyl-4-(2-phenoxyethyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83467-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-dimethyl-4-(2-phenoxyethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3031809.png)
![2'-Methyl[1,1'-biphenyl]-3-ol](/img/structure/B3031810.png)







![1-Ethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-benzimidazole](/img/structure/B3031824.png)



